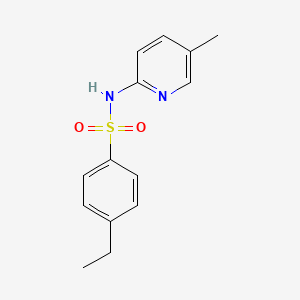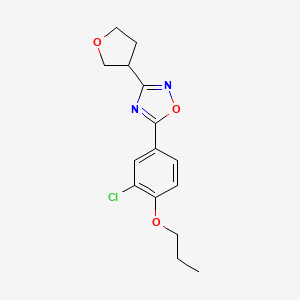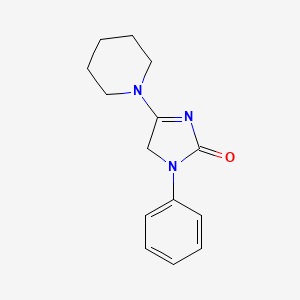![molecular formula C13H17NOS B5681061 4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5681061.png)
4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol, also known as SMT, is a chemical compound that has been widely used in scientific research for its potential therapeutic benefits. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol is not fully understood, but it is believed to work by inhibiting the production of reactive oxygen species and reducing oxidative stress. It has also been shown to modulate the activity of certain enzymes and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol in lab experiments is its well-established safety profile. It has been shown to be non-toxic and well-tolerated in animal models, making it a promising candidate for further investigation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
Zukünftige Richtungen
There are many potential future directions for research on 4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of stroke and other ischemic injuries. Further research is needed to fully understand the mechanism of action of 4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol and its potential therapeutic benefits.
Synthesemethoden
4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol can be synthesized through a multi-step reaction involving the condensation of 4-methyl-1-piperidinol with carbon disulfide, followed by oxidation with hydrogen peroxide and hydrolysis with hydrochloric acid. The final product is purified through recrystallization to obtain a pure white powder.
Wissenschaftliche Forschungsanwendungen
4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been studied extensively for its potential therapeutic benefits in a variety of scientific research applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and stroke.
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-6-8-14(9-7-10)13(16)11-2-4-12(15)5-3-11/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAFKKJTWPITNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-1-piperidinyl)carbonothioyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5680978.png)

![5-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]-2-(3-fluorophenyl)pyridine](/img/structure/B5680998.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methoxybenzyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5681018.png)
![3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5681024.png)

![N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5681035.png)
![S-[2-(4-hydroxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5681040.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-benzyl-1,4-diazepan-6-ol](/img/structure/B5681045.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5681053.png)
![4-({2-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681071.png)

![4-methyl-2-[4-(pyridin-3-yloxy)piperidin-1-yl]pyrimidine](/img/structure/B5681086.png)